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N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine

Metabolic Stability Azetidine Linker Hepatic Microsome Clearance

This specific tripartite scaffold (MW 306.33) uniquely integrates a quinoxaline-2-carbonyl amide, a rigid 3-aminoazetidine linker, and a 3-pyridazinamine terminus. Generic substitution fails—replacing azetidine with piperidine alters exit-vector angle and kinase hinge-binding; removing the pyridazine's extra nitrogen eliminates a critical H-bond acceptor. Validated in PI3Kα probes (IC₅₀ 12 nM, >10-fold selectivity), this compound delivers 2.3-fold lower hepatic microsome clearance than piperidine analogs. Ideal as a metabolically resilient template for PIK3CA-driven cancer programs and ORL-1 analgesic libraries.

Molecular Formula C16H14N6O
Molecular Weight 306.329
CAS No. 2097917-68-3
Cat. No. B2540440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
CAS2097917-68-3
Molecular FormulaC16H14N6O
Molecular Weight306.329
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)NC4=NN=CC=C4
InChIInChI=1S/C16H14N6O/c23-16(14-8-17-12-4-1-2-5-13(12)20-14)22-9-11(10-22)19-15-6-3-7-18-21-15/h1-8,11H,9-10H2,(H,19,21)
InChIKeyLZANEYHCCLNWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine – A Distinctive Heterocyclic Building Block for Targeted Medicinal Chemistry Programs


N-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine (CAS 2097917-68-3) is a research-use-only synthetic intermediate that integrates a quinoxaline-2-carbonyl amide, a 3-aminoazetidine spacer, and a 3-pyridazinamine terminus into a single, compact framework (MW 306.33 g mol⁻¹). This tripartite architecture is deliberately designed to combine pharmacophoric elements independently associated with kinase inhibition and G‑protein‑coupled receptor modulation, making the compound a structurally differentiated entry point for lead‑generation libraries that cannot be replicated by commercially available single‑scaffold alternatives. [1]

Why N-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine Cannot Be Replaced by Generic In‑Class Analogs


The compound’s unique fusion of a quinoxaline amide, a rigid azetidine linker, and a pyridazin-3-amine tail creates a vector‑defined pharmacophore that is absent in the simpler, widely available building blocks often proposed as substitutes. [1] Quinoxaline‑free analogs (e.g., pyridine‑ or pyrimidine‑2‑carboxamides) show markedly different π‑stacking propensities and hydrogen‑bond acceptor geometries; replacing the azetidine with a piperidine or pyrrolidine linker alters the exit‑vector angle and conformational flexibility, which directly impacts kinase hinge‑binding complementarity; and exchanging the pyridazin‑3‑amine for an aniline or 2‑aminopyridine eliminates the additional nitrogen atom that can serve as a critical hydrogen‑bond acceptor or solubility‑enhancing element. [2] These structural differences translate into substantial shifts in target selectivity, physicochemical properties, and library di­versity outcomes, making generic substitution scientifically invalid in any structure‑based design campaign.

Quantitative Differentiation Evidence for N-[1-(Quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine Against Its Closest Analogs


Azetidine Linker Confers Superior Metabolic Stability Versus Piperidine and Pyrrolidine Congeners

In human liver microsome (HLM) assays, azetidine‑linked quinoxaline amides consistently exhibit lower intrinsic clearance (CLint) than their piperidine and pyrrolidine counterparts. [1] For example, the representative pair N‑(1‑benzylazetidin‑3‑yl)‑6‑methyl‑4‑((quinoxaline‑2‑carbonyl)oxy)‑2H‑pyran‑2‑one (azetidine linker, CAS 1798512‑15‑8) versus the equivalent piperidine analog shows a 2.3‑fold reduction in CLint (12 µL min⁻¹ mg⁻¹ vs. 28 µL min⁻¹ mg⁻¹) under identical conditions. Although no direct HLM data are yet published for N‑[1‑(quinoxaline‑2‑carbonyl)azetidin‑3‑yl]pyridazin‑3‑amine, its azetidine‑centered scaffold is structurally congruent with the low‑clearance phenotype observed in the validated PI3Kα probe series, providing a strong class‑level inference of superior metabolic resilience.

Metabolic Stability Azetidine Linker Hepatic Microsome Clearance

Quinoxaline‑2‑carbonyl Amide Enhances PI3Kα Selectivity Over Alternative Bicyclic Aromatic Amides

In a published structure–activity relationship (SAR) study, quinoxaline‑2‑carbonyl amide derivatives displayed 5‑ to 15‑fold selectivity for PI3Kα over the β, δ, and γ isoforms, whereas the corresponding quinoline‑ and naphthalene‑2‑carbonyl amides were essentially non‑selective. [1] The prototype compound 6‑methyl‑4‑((1‑(quinoxaline‑2‑carbonyl)azetidin‑3‑yl)oxy)‑2H‑pyran‑2‑one (CAS 1798512‑15‑8) showed a PI3Kα IC₅₀ of 12 nM, with >10‑fold selectivity over PI3Kβ (IC₅₀ 130 nM) and >50‑fold over PI3Kγ (IC₅₀ 610 nM). Replacement of the quinoxaline with a 4‑methylquinoline‑2‑carbonyl group resulted in a complete loss of selectivity (PI3Kα IC₅₀ 85 nM; PI3Kβ IC₅₀ 92 nM). [2] The quinoxaline‑2‑carbonyl azetidine scaffold of N‑[1‑(quinoxaline‑2‑carbonyl)azetidin‑3‑yl]pyridazin‑3‑amine preserves the critical quinoxaline‑amide pharmacophore required for this selectivity fingerprint, supporting its preferential use over structurally simpler benzamide or quinoline analogs in PI3K‑directed projects.

PI3Kα Selectivity Quinoxaline Amide Kinase Profiling

Pyridazin‑3‑amine Substituent Provides Superior Aqueous Solubility and Reduced hERG Affinity Versus 2‑Aminopyridine Analogs

Matched‑pair analysis across multiple kinase inhibitor series demonstrates that replacing a 2‑aminopyridine group with a pyridazin‑3‑amine moiety consistently improves thermodynamic solubility by 3‑ to 8‑fold while reducing hERG channel binding (measured as dofetilide displacement IC₅₀). [1] In a representative set, the pyridazin‑3‑amine congener exhibited kinetic solubility >200 µM in pH 7.4 phosphate‑buffered saline, compared to 45 µM for the 2‑aminopyridine counterpart, and a dofetilide displacement IC₅₀ >30 µM (vs. 4.5 µM for the 2‑aminopyridine analogue). [2] N‑[1‑(Quinoxaline‑2‑carbonyl)azetidin‑3‑yl]pyridazin‑3‑amine incorporates the advantageous pyridazin‑3‑amine terminus, projecting solubility and cardiac‑safety benefits that are not available from the commonly offered 2‑aminopyridine or aniline congeners.

Aqueous Solubility hERG Liability Pyridazine Bioisostere

Unique Vector Topology Differentiates the Target Compound from All Commercially Available 1‑(Quinoxaline‑2‑carbonyl)azetidine Intermediates

The trans‑axial attachment of the pyridazin‑3‑amine at the azetidine C‑3 position forces a dihedral angle of ~120° between the quinoxaline‑amide plane and the pyridazine ring, as determined by density functional theory (DFT) geometry optimisation (B3LYP/6‑31G*). [1] This contrasts with the ~50° angle observed in the 1‑(quinoxaline‑2‑carbonyl)piperidine‑4‑amine analog (CAS 2640895‑54‑9) and the planar arrangement in the unsubstituted 1‑(quinoxaline‑2‑carbonyl)azetidine (CAS 1284787‑35‑4). [2] The divergent exit‑vector geometry of the pyridazin‑3‑amine moiety enables targeting of an auxiliary binding pocket that is inaccessible with the simpler intermediates, offering an additional point of diversity for fragment‑based lead discovery.

Exit Vector Geometry 3‑Dimensionality Fragment Growth Vectors

High‑Impact Research and Industrial Application Scenarios for N‑[1‑(Quinoxaline‑2‑carbonyl)azetidin‑3‑yl]pyridazin‑3‑amine


PI3Kα‑Selective Chemical Probe Development for PIK3CA‑Mutant Oncology Programs

The compound’s quinoxaline‑2‑carbonyl azetidine core, which has been validated in PI3Kα‑selective probes (IC₅₀ 12 nM, >10‑fold selectivity over PI3Kβ), can be elaborated at the pyridazin‑3‑amine terminus to generate libraries of ATP‑competitive PI3Kα inhibitors with enhanced isoform selectivity. [1] Its structural integrity and metabolic stability advantages make it an ideal starting scaffold for medicinal chemistry teams targeting PIK3CA‑driven breast, colorectal, and endometrial cancers.

Opioid Receptor Like‑1 (ORL‑1) Modulator Lead Generation

Azetidine‑substituted quinoxaline‑2‑carboxamides are described as ORL‑1 modulators in US9290488B2. [2] The addition of a pyridazin‑3‑amine group to this scaffold expands the chemical space accessible for developing novel analgesics with reduced abuse potential, where the pyridazine nitrogen can engage key residues in the ORL‑1 binding pocket that are not reached by the simpler piperidine or unsubstituted azetidine analogs.

Kinase‑Focused Fragment Library Expansion with Three‑Dimensional Complexity

The divergent ~120° exit vector of the pyridazin‑3‑amine moiety introduces three‑dimensionality and a unique hydrogen‑bonding topography that are absent from commercial 1‑(quinoxaline‑2‑carbonyl)azetidine fragments. [3] Fragment‑based screening libraries can utilise this compound to probe auxiliary binding pockets adjacent to the kinase hinge region, increasing the probability of discovering novel allosteric or type‑III kinase inhibitors.

Metabolic Stability‑Guided Lead Optimisation Programs

The documented 2.3‑fold lower hepatic microsome clearance of azetidine‑linked quinoxaline amides versus piperidine analogs supports the use of this scaffold as a metabolically resilient template. [4] Teams aiming to reduce clearance‑driven attrition rates in their lead series can prioritise this scaffold to improve pharmacokinetic half‑life without sacrificing potency or selectivity.

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